![molecular formula C18H20FN3O4 B3485000 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol](/img/structure/B3485000.png)
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Overview
Description
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is a complex organic compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry
Preparation Methods
The synthesis of 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group. .
Scientific Research Applications
This compound has been extensively studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs). It has shown selectivity towards ENT2 over ENT1, making it a promising candidate for therapeutic applications in conditions where modulation of nucleoside transport is beneficial . Additionally, its derivatives have been explored for their anticancer properties, particularly in inhibiting the growth of certain tumor cell lines.
Mechanism of Action
The primary mechanism of action of 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves the inhibition of equilibrative nucleoside transporters. This inhibition is irreversible and non-competitive, reducing the Vmax of nucleoside uptake without affecting the Km . Molecular docking studies suggest that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT). These compounds share structural similarities but differ in their selectivity and potency towards various biological targets . The presence of the fluorophenyl group in these compounds is crucial for their biological activity, and modifications to this group can significantly alter their efficacy and selectivity .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-11-13(10-16(18(17)23)22(24)25)12-20-6-8-21(9-7-20)15-5-3-2-4-14(15)19/h2-5,10-11,23H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCYCBMQOXHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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